molecular formula C16H11ClN4OS B6567115 7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021261-76-6

7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B6567115
CAS No.: 1021261-76-6
M. Wt: 342.8 g/mol
InChI Key: YJKNEULYWBXLSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound featuring a fused thiadiazolo-quinazolinone scaffold. Its structure includes a 7-chloro substituent on the quinazolinone ring and a 3-methylphenylamino group at position 2 of the thiadiazole moiety. Its synthesis typically involves condensation and cyclization reactions, as seen in related thiadiazoloquinazolinones .

Properties

IUPAC Name

7-chloro-2-(3-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4OS/c1-9-3-2-4-11(7-9)18-15-20-21-14(22)12-8-10(17)5-6-13(12)19-16(21)23-15/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKNEULYWBXLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NN3C(=O)C4=C(C=CC(=C4)Cl)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multiple steps, starting with the preparation of the quinazolinone core. This is followed by the introduction of the thiadiazole ring. Common reagents used in the synthesis include chlorinating agents, amines, and sulfur-containing compounds. The reaction conditions often involve refluxing in organic solvents such as methanol or ethanol, with the use of catalysts like methanesulfonic acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets within cells. It is believed to inhibit enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells. The compound may also interact with other cellular pathways, contributing to its broad-spectrum biological activity .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural uniqueness of the target compound lies in its substitution pattern. Below is a comparison with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound 7-Cl, 2-(3-methylphenylamino) C₁₇H₁₂ClN₄OS 364.82 Not explicitly reported; inferred SAR
2-(4-Methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one 2-(4-methylphenyl) C₁₆H₁₁N₃OS 293.34 Antimicrobial, anti-inflammatory
2-[(3-Chloro-4-fluorophenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one 7,8-dimethoxy, 2-(3-Cl-4-F-phenylamino) C₁₇H₁₂ClFN₄O₃S 406.82 Not reported; structural analog
USP/VA-2 (Anti-HIV agent) 2-methyl, tetrahydrobenzo[b]thieno - - Anti-HIV (HIV-2 ROD strain)

Key Observations :

  • Chloro Substituent : The 7-chloro group in the target compound is critical for enhancing lipophilicity (logP ~3.18 in analogs) and electronic effects, which may improve receptor binding .
  • Amino Group Variations: Replacing the 3-methylphenylamino group with 4-methylphenyl (as in ) or halogenated aryl groups (e.g., 3-Cl-4-F in ) alters steric and electronic profiles, impacting bioactivity.
  • Ring Modifications: Analogs with fused benzo or thieno rings (e.g., USP/VA-2) show enhanced antiviral activity, suggesting the fused heterocycle’s role in target engagement .

Example Pathway for Target Compound :

  • Step 1 : Condensation of 7-chloro-2-mercaptoquinazolin-4-one with 3-methylphenyl isocyanate or an equivalent electrophile.
  • Step 2 : Cyclization under PTC (phase-transfer catalysis) or acidic conditions to form the thiadiazolo ring .

Comparison with Analogs :

  • The 7,8-dimethoxy analog () requires additional methoxylation steps, increasing synthetic complexity.
  • Anti-HIV agent USP/VA-2 incorporates a tetrahydrobenzo[b]thieno moiety, necessitating multi-step cycloaddition reactions .

Key SAR Findings :

  • Position 2 Modifications: Arylamino groups with electron-donating substituents (e.g., methyl) improve binding to hydrophobic pockets in enzymes or receptors .
  • Position 7 Halogenation: Chloro substituents increase metabolic stability and membrane permeability compared to non-halogenated analogs .
  • Ring Fusion: Fused rings (e.g., thieno in USP/VA-2) broaden biological activity by enabling π-stacking interactions with biomolecular targets .

Biological Activity

The compound 7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has garnered attention for its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on available research findings.

1. Chemical Structure and Synthesis

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C13H10ClN5S
  • Molecular Weight : 305.77 g/mol

The synthesis typically involves multi-step reactions starting from thiourea derivatives and various aromatic amines. The detailed synthetic route can be summarized in stages as follows:

Stage Reagents Products
1Thiourea + Methylphenyl amineIntermediate A
2Intermediate A + Chlorinating agent7-Chloro derivative
3Cyclization with quinazoline precursorsFinal product

2.1 Antitumor Activity

Recent studies have demonstrated that compounds with similar structural frameworks exhibit significant antitumor activity. For instance, a series of substituted quinazoline derivatives were evaluated against various cancer cell lines, showing promising cytotoxic effects. The compound's mechanism of action appears to involve inhibition of key cellular pathways involved in tumor growth and proliferation.

  • Cell Lines Tested : HCT116 (colon cancer), HepG2 (liver cancer)
  • IC50 Values : Ranged from 1 µM to 10 µM across different derivatives.

2.2 Antimicrobial Properties

Research indicates that derivatives of thiadiazoloquinazoline compounds possess notable antimicrobial properties against both gram-positive and gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values for selected bacterial strains:
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

2.3 Antifungal Activity

In vitro studies have also highlighted antifungal activity against various fungi, particularly those belonging to the Candida genus.

  • Effectiveness : Compounds demonstrated growth inhibition zones greater than controls in agar diffusion assays.

Case Study: Antitumor Activity Evaluation

A study conducted by RSC Publishing evaluated a series of compounds similar to the target structure against human cancer cell lines. The results indicated that most compounds exhibited good to potent cytotoxic activities, with some achieving IC50 values below 5 µM.

Case Study: Antimicrobial Screening

In a comprehensive screening of thiadiazole derivatives, one compound showed remarkable activity against Pseudomonas aeruginosa with an MIC of just 0.21 µM, indicating strong potential for development as an antimicrobial agent .

4. Conclusion and Future Directions

The biological activity of 7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one suggests it could serve as a lead compound for further development in oncology and infectious disease treatments. Future research should focus on:

  • Detailed mechanistic studies to elucidate the pathways affected by this compound.
  • In vivo studies to assess therapeutic efficacy and safety profiles.
  • Exploration of structure-activity relationships to optimize potency and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.